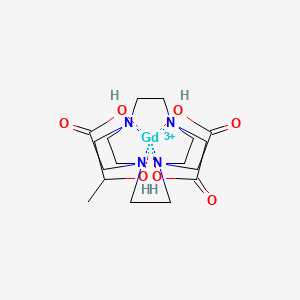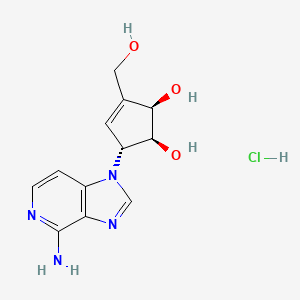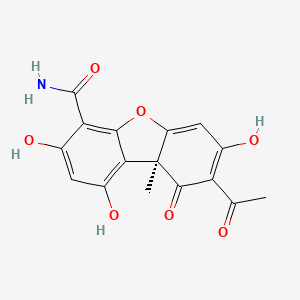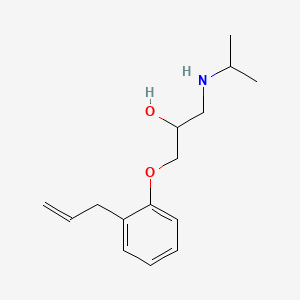
GW311616
Übersicht
Beschreibung
GW-311616: ist ein potenter und selektiver Inhibitor der humanen Neutrophilen Elastase, auch bekannt als Alpha-1-Proteinase. Diese Verbindung ist bekannt für ihre hohe Spezifität und Wirksamkeit bei der Hemmung der humanen Neutrophilen Elastase mit einem IC50-Wert von 22 Nanomolar. Sie ist selektiv gegenüber anderen humanen Serinproteasen wie Trypsin, Cathepsin G und Plasmin .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von GW-311616 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylformamid und Dichlormethan sowie Reagenzien wie Natriumhydrid und Trifluoressigsäure .
Industrielle Produktionsmethoden: Die industrielle Produktion von GW-311616 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies umfasst die Verwendung von automatisierten Reaktoren, kontinuierlichen Fließsystemen und Reinigungstechniken wie Kristallisation und Chromatographie, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen: GW-311616 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Sulfonylgruppe kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Die Carbonylgruppen im Pyrrolopyrrolon-Kern können zu Alkoholen reduziert werden.
Substitution: Der Piperidinring kann nucleophile Substitutionsreaktionen eingehen
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure in einem organischen Lösungsmittel.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid unter wasserfreien Bedingungen.
Substitution: Alkylhalogenide oder Sulfonate in Gegenwart einer Base wie Kaliumcarbonat
Hauptprodukte:
Oxidation: Bildung von Sulfonderivaten.
Reduktion: Bildung von Alkoholderivaten.
Substitution: Bildung von substituierten Piperidinderivaten
Wissenschaftliche Forschungsanwendungen
GW-311616 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Werkzeugverbindung zur Untersuchung der Hemmung von Serinproteasen verwendet.
Biologie: Wird in zellbasierten Assays eingesetzt, um die Rolle der Neutrophilen Elastase in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: Als potenzieller Therapeutikum für Erkrankungen untersucht, die mit übermäßiger Aktivität der Neutrophilen Elastase einhergehen, wie chronisch obstruktive Lungenerkrankung und Mukoviszidose.
Industrie: Wird bei der Entwicklung von diagnostischen Assays und als Referenzstandard in der Qualitätskontrolle eingesetzt
Wirkmechanismus
GW-311616 entfaltet seine Wirkung durch Bindung an die aktive Stelle der humanen Neutrophilen Elastase, wodurch deren enzymatische Aktivität gehemmt wird. Die Verbindung bildet eine kovalente Bindung mit dem Serinrest in der aktiven Stelle und verhindert so die Hydrolyse von Peptidsubstraten. Diese Hemmung ist hochspezifisch mit minimalen Off-Target-Effekten auf andere Serinproteasen .
Wissenschaftliche Forschungsanwendungen
GW-311616 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of serine proteases.
Biology: Employed in cell-based assays to investigate the role of neutrophil elastase in various biological processes.
Medicine: Explored as a potential therapeutic agent for diseases involving excessive neutrophil elastase activity, such as chronic obstructive pulmonary disease and cystic fibrosis.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control
Wirkmechanismus
Target of Action
GW311616, also known as GW-311616A, is a potent and selective inhibitor of human neutrophil elastase (HNE) . HNE is a serine protease that plays a crucial role in the immune response, particularly in the degradation of proteins in the extracellular matrix .
Mode of Action
This compound interacts with HNE by binding to the active site of the enzyme, thereby inhibiting its proteolytic activity . This interaction results in the suppression of HNE activity, which can lead to a decrease in the degradation of extracellular matrix proteins and a reduction in the inflammatory response .
Biochemical Pathways
The inhibition of HNE by this compound affects the inflammatory response pathway Under normal conditions, HNE helps in the immune response by breaking down proteins in the extracellular matrix. By inhibiting HNE, this compound can help prevent this excessive tissue damage and inflammation .
Pharmacokinetics
This compound is orally bioavailable and has a long duration of action . It has a moderate terminal elimination half-life of 1.1 hours in dogs and 1.5 hours in rats at a dose of 2 mg/kg . This suggests that this compound can be effectively absorbed and distributed in the body, and its effects can last for a significant period of time .
Result of Action
The primary result of this compound’s action is the inhibition of HNE activity. In vitro studies have shown that this compound can markedly suppress HNE activity in U937 and K562 cell lines . Additionally, it has been found to inhibit proliferation and induce apoptosis in leukemia cells . At the molecular level, this compound treatment can increase the protein expression levels of Bax, a pro-apoptotic protein, and decrease the expression of Bcl-2, an anti-apoptotic protein .
Biochemische Analyse
Biochemical Properties
GW311616 interacts with the enzyme neutrophil elastase (NE), a serine protease expressed primarily in neutrophils . It inhibits human neutrophil elastase (HNE) with IC50 values of 22 nM, demonstrating its high affinity for this enzyme . It is selective over other human serine proteases, with IC50 values of >100 μM for trypsin, cathepsin G, and plasmin, and >3 μM for chymotrypsin and tissue plasminogen activator .
Cellular Effects
In cellular contexts, this compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the formation of neutrophil extracellular traps (NETs) induced by phorbol 12-myristate 13-acetate (PMA) in isolated human neutrophils . Additionally, it has been reported to have a negative effect on the differentiation of CD66b+ cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to and inhibition of neutrophil elastase (NE), a serine protease. This inhibition is selective, as this compound does not significantly inhibit other serine proteases such as trypsin, cathepsin G, plasmin, chymotrypsin, and tissue plasminogen activator .
Dosage Effects in Animal Models
It has been reported that this compound inhibits neutrophil elastase in the liver in a mouse model of liver ischemia-reperfusion injury when administered at a dose of 2 mg/kg .
Transport and Distribution
Given its role as an intracellular neutrophil elastase inhibitor, it is likely that it is transported into cells where it can interact with its target enzyme .
Subcellular Localization
Given its role as an intracellular neutrophil elastase inhibitor, it is likely localized within cells where it can interact with its target enzyme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GW-311616 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as dimethylformamide and dichloromethane, and reagents like sodium hydride and trifluoroacetic acid .
Industrial Production Methods: Industrial production of GW-311616 follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and purification techniques like crystallization and chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: GW-311616 undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The carbonyl groups in the pyrrolopyrrolone core can be reduced to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Sivelestat: Ein weiterer Inhibitor der Neutrophilen Elastase mit einer anderen chemischen Struktur.
Elafin: Ein natürlich vorkommender Inhibitor der Neutrophilen Elastase.
AZD9668: Ein niedermolekularer Inhibitor der Neutrophilen Elastase
Einzigartigkeit von GW-311616: GW-311616 ist einzigartig aufgrund seiner hohen Potenz, Selektivität und oralen Bioverfügbarkeit. Im Gegensatz zu einigen anderen Inhibitoren hat es eine lange Wirkdauer und ist in niedrigen Nanomolar-Konzentrationen wirksam. Dies macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen .
Eigenschaften
IUPAC Name |
(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3/b8-7+/t15-,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNKNUMSTIMSHQ-URZKGLGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@H]2[C@@H](CCN2C(=O)/C=C/CN3CCCCC3)N(C1=O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198062-54-3 | |
| Record name | GW-311616 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198062543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-311616 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8012V52PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B1662833.png)











![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride](/img/structure/B1662855.png)
